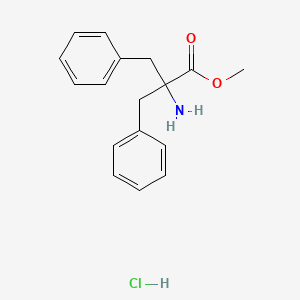
(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone
Vue d'ensemble
Description
“(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone” is a chemical compound with a variety of applications in various industries such as pharmaceutical, chemical, and academic research. It has been evaluated as a potent and selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes .
Chemical Reactions Analysis
The major route of metabolism of similar compounds is due to hydroxylation at the 5’ position of the pyrimidine ring in all species . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- Metabolism and Excretion : The compound is studied for its metabolism, excretion, and pharmacokinetics. In research involving rats, dogs, and humans, the compound showed rapid absorption and elimination through both metabolism and renal clearance. The major route of metabolism was hydroxylation at the 5′ position of the pyrimidine ring (Sharma et al., 2012).
Synthesis and Characterization
- Synthesis Techniques : Research has focused on developing synthesis methods for compounds structurally similar to (3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone. These studies provide valuable insights into the chemical properties and potential applications of such compounds in various fields (Rui, 2010).
Antimicrobial Activity
- Antimicrobial Effects : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, showing effectiveness against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
- Crystal Structure and Theoretical Calculations : Research on compounds similar to this compound includes studies on their crystal structures and theoretical calculations. These studies provide a deeper understanding of their molecular structure and potential applications in material science and pharmaceuticals (Karthik et al., 2021).
Diabetes Treatment Research
- Diabetes Treatment : There has been significant research on derivatives of this compound as inhibitors of dipeptidyl peptidase IV, indicating potential use in treating type 2 diabetes (Ammirati et al., 2009).
Anticancer Research
- Anticancer Properties : Several derivatives of this compound have been synthesized and shown to possess antiproliferative activity against cancer cells, indicating potential applications in cancer treatment (Vinaya et al., 2011).
Nuclear Material Extraction
- Nuclear Material Extraction : Research includes the use of derivatives of this compound in extracting uranium and thorium from nitric acid, indicating applications in nuclear material processing (Wei-dong, 2002).
Mécanisme D'action
- Role: By inhibiting DPP-4, this compound increases GLP-1 and GIP levels, leading to enhanced insulin secretion and reduced glucagon release. This effect helps regulate blood glucose levels in patients with type 2 diabetes .
- Metabolism occurs primarily via hydroxylation at the 5′ position of the pyrimidine ring (M5). Both CYP2D6 and CYP3A4 contribute to this process .
- Phase II metabolism involves carbamoyl glucuronidation (M9) and glucosidation on the pyrrolidine nitrogen (M15) .
Target of Action
Mode of Action
Pharmacokinetics
- Rapid absorption after oral administration. Volume of distribution data not available. Primarily via hydroxylation at the 5′ position (M5). Detected mainly in urine (dogs and humans) and feces (rats). Information not available .
Propriétés
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-5-14(7-10)9(15)8-2-1-4-13-6-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJORLOVXLBNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B1434890.png)
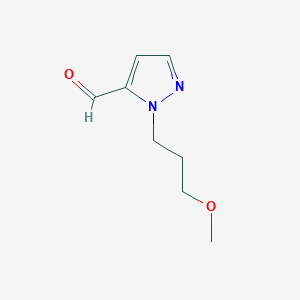
![2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1434893.png)
![2-[(Carboxymethyl)amino]-4-methoxybenzoic acid](/img/structure/B1434895.png)
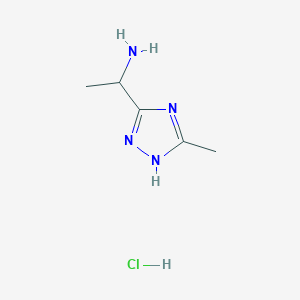
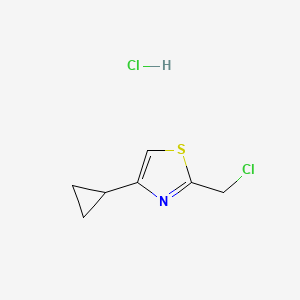
![1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1434900.png)
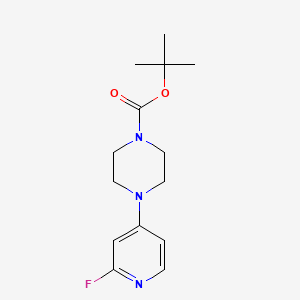
![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)
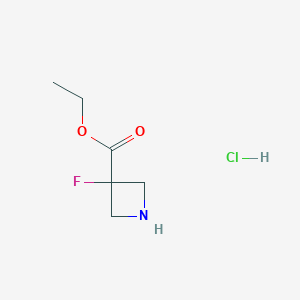
![Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1434905.png)
![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)
